molecular formula C10H13Br3O B14012475 3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B14012475
M. Wt: 388.92 g/mol
InChI Key: UQWCFNOCILWLGO-UHFFFAOYSA-N
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Description

3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[221]heptan-2-one is a brominated bicyclic ketone with the molecular formula C10H12Br4O This compound is known for its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of bromination and radical chemistry would apply similarly in an industrial setting, with considerations for scale-up and safety.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would produce a less brominated bicyclic ketone.

Scientific Research Applications

3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, it may interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its multiple bromine atoms make it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.

Properties

Molecular Formula

C10H13Br3O

Molecular Weight

388.92 g/mol

IUPAC Name

3,3-dibromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H13Br3O/c1-8-4-3-6(9(8,2)5-11)10(12,13)7(8)14/h6H,3-5H2,1-2H3

InChI Key

UQWCFNOCILWLGO-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1(C)CBr)C(C2=O)(Br)Br

Origin of Product

United States

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